molecular formula C18H15N3O B11956205 4-Aminobenzoic (1-naphthylmethylene)hydrazide

4-Aminobenzoic (1-naphthylmethylene)hydrazide

Cat. No.: B11956205
M. Wt: 289.3 g/mol
InChI Key: UAFOZCVFXDFNNX-UDWIEESQSA-N
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Description

4-Aminobenzoic (1-naphthylmethylene)hydrazide is an organic compound with the molecular formula C18H15N3O and a molecular weight of 289.34 g/mol . This compound is part of the hydrazide family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoic (1-naphthylmethylene)hydrazide typically involves the condensation reaction between 4-aminobenzoic acid hydrazide and 1-naphthaldehyde . The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic (1-naphthylmethylene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted hydrazides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Aminobenzoic (1-naphthylmethylene)hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminobenzoic (1-naphthylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as myeloperoxidase, by forming stable complexes with the enzyme’s active site . This inhibition can lead to reduced production of reactive oxygen species and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminobenzoic (4-methoxybenzylidene)hydrazide
  • 4-Aminobenzoic (alpha,4-dimethylbenzylidene)hydrazide
  • 4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide
  • 4-Aminobenzoic (2,4-dimethoxybenzylidene)hydrazide
  • 4-Aminobenzoic (2-hydroxybenzylidene)hydrazide

Uniqueness

4-Aminobenzoic (1-naphthylmethylene)hydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

4-amino-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C18H15N3O/c19-16-10-8-14(9-11-16)18(22)21-20-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,19H2,(H,21,22)/b20-12+

InChI Key

UAFOZCVFXDFNNX-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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